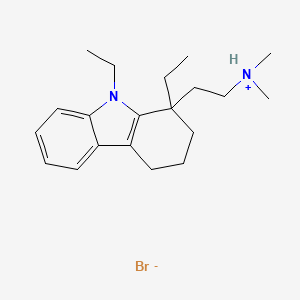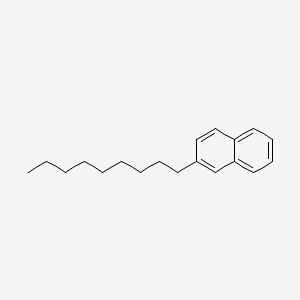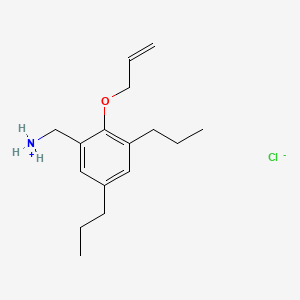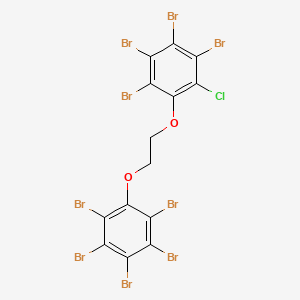
2,6-Dimethyloctan-2-yl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-2-octyl formate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction of formic acid and 2,6-dimethyl-2-octanol. This compound is known for its pleasant odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-2-octyl formate can be synthesized through the esterification reaction between formic acid and 2,6-dimethyl-2-octanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethyl-2-octyl formate involves the continuous esterification process. This method uses a fixed-bed reactor where formic acid and 2,6-dimethyl-2-octanol are passed over a solid acid catalyst at elevated temperatures. The ester is then separated from the reaction mixture by distillation.
Types of Reactions:
Oxidation: 2,6-Dimethyl-2-octyl formate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohol, 2,6-dimethyl-2-octanol.
Substitution: The ester group in 2,6-Dimethyl-2-octyl formate can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 2,6-Dimethyl-2-octanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dimethyl-2-octyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: This compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fragrance in medicinal formulations.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-2-octyl formate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. At the molecular level, the ester group can undergo hydrolysis to release formic acid and 2,6-dimethyl-2-octanol, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Methyl formate: An ester with a similar structure but a simpler alkyl group.
Ethyl acetate: Another ester commonly used in the fragrance industry.
Isopropyl butyrate: An ester with a branched alkyl group similar to 2,6-Dimethyl-2-octyl formate.
Uniqueness: 2,6-Dimethyl-2-octyl formate is unique due to its specific structure, which imparts a distinct odor profile. Its branched alkyl chain provides stability and resistance to hydrolysis, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
72785-17-2 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2,6-dimethyloctan-2-yl formate |
InChI |
InChI=1S/C11H22O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h9-10H,5-8H2,1-4H3 |
Clé InChI |
KQZSQDZXBHFWGC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)(C)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)

![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)




![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)



![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
